

LC-MS/MS method for Berotralstat Hydrochloride quantification in plasma

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Compound of Interest

Compound Name: *Berotralstat Hydrochloride*

CAS No.: *1809010-52-3*

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An Application Note and Protocol for the Quantification of **Berotralstat Hydrochloride** in Human Plasma using LC-MS/MS

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Introduction

Berotralstat, available as Orladeyo®, is a potent, orally administered, small-molecule inhibitor of plasma kallikrein.[1][2][3] Its mechanism of action involves binding to plasma kallikrein to inhibit its proteolytic activity.[4] This action controls the generation of excess bradykinin, a potent vasodilator that mediates the swelling and pain associated with hereditary angioedema (HAE) attacks.[4][5] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling, for which Berotralstat serves as a prophylactic treatment in adults and pediatric patients aged 12 years and older.[1][6]

The accurate quantification of Berotralstat in human plasma is paramount for conducting pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8] These studies are essential for optimizing dosing regimens, assessing drug exposure-response relationships, and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass

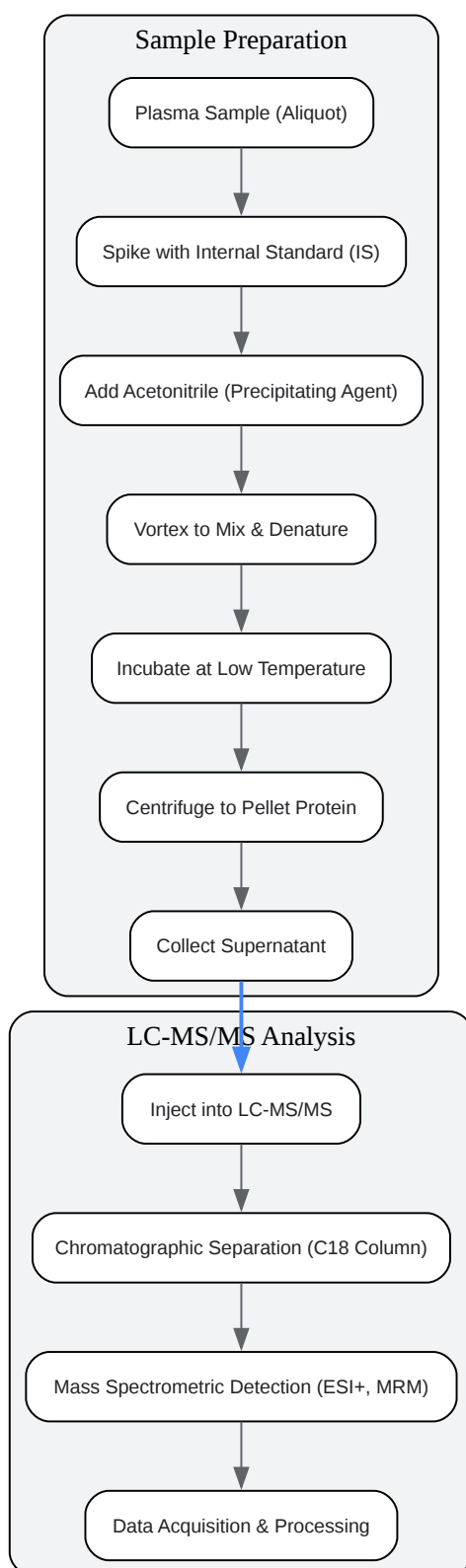
spectrometry (LC-MS/MS) is the definitive bioanalytical technique for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range.[9]

This application note provides a comprehensive, step-by-step protocol for a robust and validated LC-MS/MS method to quantify Berotralstat in human plasma. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by rapid and efficient chromatographic separation and detection by a triple quadrupole mass spectrometer. The described method is designed for high-throughput analysis and is grounded in the principles outlined by major regulatory bodies, ensuring data integrity and reliability.[10][11][12]

Method Overview and Workflow

The bioanalytical workflow begins with the extraction of Berotralstat and an internal standard (IS) from the plasma matrix. Due to Berotralstat's high plasma protein binding of approximately 99%, an efficient method to release the drug is required.[4][7] Protein precipitation is an ideal choice for this application; it is a rapid, cost-effective, and highly effective technique for removing high-abundance proteins like albumin, which would otherwise interfere with the analysis.[13][14]

Following protein removal, the resulting supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column, which separates Berotralstat from endogenous plasma components. The analyte is then ionized using positive electrospray ionization (ESI+) and detected in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.



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Caption: Overall experimental workflow for Berotralstat quantification.

Materials and Methods

Reagents and Materials

- Analytes: **Berotrastat Hydrochloride** reference standard, Berotrastat-d8 (Internal Standard).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid ($\geq 98\%$), Deionized Water ($18.2 \text{ M}\Omega\cdot\text{cm}$).
- Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), free of interfering substances.
- Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Equipment

- Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Vortex Mixer
- Refrigerated Centrifuge: Capable of reaching $\geq 14,000 \times g$.

Experimental Protocols

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh ~ 1 mg of Berotrastat and Berotrastat-d8 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C .
- Working Solutions: Prepare serial dilutions of the Berotrastat stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality

control (QC) samples.

- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Berotralstat-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Control Samples

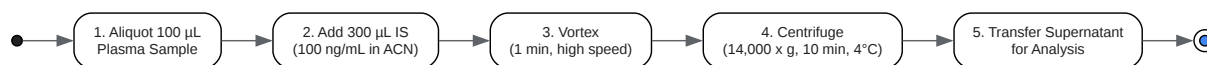
To construct the calibration curve, spike blank human plasma with the appropriate Berotralstat working solutions to achieve final concentrations covering the desired analytical range. Based on clinical data, a range of 1 to 1000 ng/mL is appropriate.^[1]

Standard/QC Level	Concentration (ng/mL)	Purpose
LLOQ	1.0	Lower Limit of Quantification
CS 2	2.5	Calibration Standard
CS 3	10	Calibration Standard
CS 4	50	Calibration Standard
CS 5	100	Calibration Standard
CS 6	250	Calibration Standard
CS 7	500	Calibration Standard
ULOQ	1000	Upper Limit of Quantification
QC Low	3.0	Quality Control
QC Mid	80	Quality Control
QC High	800	Quality Control

Table 1: Suggested concentrations for Calibration Standards (CS) and Quality Control (QC) samples.

Plasma Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation with acetonitrile is its ability to efficiently denature and precipitate plasma proteins while simultaneously solubilizing Berotralstat, leading to high analyte recovery.[15][16] A 3:1 ratio of precipitant to plasma is a field-proven standard that ensures near-complete protein removal without excessive sample dilution.[15]



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Caption: Step-by-step protein precipitation workflow.

Detailed Protocol:

- Aliquot 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 300 µL of the IS working solution (100 ng/mL Berotralstat-d8 in acetonitrile). The addition of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and compensates for variability in sample preparation and instrument response.
- Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Parameters

Note: These parameters are a starting point and must be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

Parameter	Condition	Rationale
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)	Provides excellent retention and separation for moderately polar compounds like Berotralstat.
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a strong organic solvent providing good elution strength.[17]
Flow Rate	0.4 mL/min	A typical flow rate for analytical scale LC-MS, balancing speed and efficiency.
Column Temp.	40°C	Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol.	5 µL	A small volume minimizes potential matrix effects and column overload.
Gradient	0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-10% B), 3.1-4.0 min (10% B)	A rapid gradient allows for fast analysis times suitable for high-throughput screening.

Table 2: Recommended Liquid Chromatography Conditions.

Mass Spectrometry (MS) Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	+5500 V
Source Temp.	500°C
Curtain Gas	35 psi
Collision Gas	Nitrogen
MRM Transitions	See Table 3

Table 3: General Mass Spectrometry Conditions.

MRM Transitions: The selection of specific precursor-to-product ion transitions is the foundation of an LC-MS/MS assay's selectivity. The precursor ion ($[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection.

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	CE (eV)	DP (V)
Berotrastat	515.2	229.1	150	35	80
Berotrastat-d8 (IS)	523.2	237.1	150	35	80

Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions. (Note: CE and DP values are instrument-dependent and require optimization).

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.^[18] This validation should be performed in accordance with the principles outlined in the ICH M10 guideline, which is adopted by both the FDA and EMA.^{[10][12][19]}

Validation Parameter	Description and Acceptance Criteria
Selectivity	The method must differentiate the analyte and IS from endogenous components. Six blank plasma sources are analyzed. Response at the analyte's retention time should be <20% of the LLOQ response.
Linearity	A calibration curve of at least six non-zero standards is analyzed. The curve should have a correlation coefficient (r^2) ≥ 0.99 . Back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	Analyzed at four QC levels (LLOQ, Low, Mid, High) in replicates (n=6) over at least three separate runs. Accuracy: Mean concentration should be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). [20]
Matrix Effect	Assessed by comparing the response of analyte in post-extraction spiked blank plasma to the response in a pure solution. The CV of the IS-normalized matrix factor should be $\leq 15\%$.
Recovery	The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
Stability	Analyte stability is evaluated under various conditions: Freeze-Thaw: After 3 cycles. Bench-Top: At room temperature for an expected duration. Long-Term: At storage temperature (-20°C or -80°C). Mean concentrations must be within $\pm 15\%$ of nominal.

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of Berotralstat in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments, and its validation against stringent regulatory guidelines ensures the generation of reliable data for pharmacokinetic assessments and clinical trial support. This method serves as a critical tool for researchers and drug development professionals working to advance the therapeutic application of Berotralstat.

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